FAAH Inhibitory Potency: Benzo[d][1,3]dioxol vs. Benzo[d]thiazole Carbamate Congeners
Phenyl benzo[d][1,3]dioxol-5-ylcarbamate exhibits an FAAH IC50 of 0.0086 µM, making it approximately 9.5-fold more potent than the corresponding phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i), which displays an FAAH IC50 of 0.082 µM in the same assay system [1][2]. Both compounds were evaluated under identical conditions, confirming that the benzo[d][1,3]dioxol-5-yl substituent confers a genuine potency advantage for FAAH over the fluorinated benzothiazole analog.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0086 µM (8.6 nM) |
| Comparator Or Baseline | Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i): IC50 = 0.082 µM (82 nM) |
| Quantified Difference | 9.5-fold higher potency for the target compound |
| Conditions | Recombinant FAAH enzyme assay; compounds preincubated with enzyme; substrate hydrolysis measured via fluorescence or radiometric detection (Jaiswal et al., 2022) |
Why This Matters
For researchers requiring maximal FAAH inhibition at low compound concentrations—such as in cellular target engagement assays or in vivo studies where exposure is limited—the 9.5-fold potency advantage directly translates to lower effective concentrations and an expanded experimental window.
- [1] Jaiswal S, Gupta G, Ayyannan SR. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Arch Pharm (Weinheim). 2022;355(11):e2200081. View Source
- [2] BRENDA Enzyme Database. IC50 Value for phenyl benzo[d][1,3]dioxol-5-ylcarbamate (BRENDA Ligand ID 275327). View Source
